1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6

Catalog No.
S12869968
CAS No.
M.F
C16H22O11
M. Wt
396.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,...

Product Name

1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl acetate

Molecular Formula

C16H22O11

Molecular Weight

396.29 g/mol

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1/i6+1,12+1,13+1,14+1,15+1,16+1

InChI Key

LPTITAGPBXDDGR-CJRUQKGDSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)O[13CH2][13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 is a derivative of beta-D-glucopyranose where all five hydroxyl groups are acetylated, resulting in a compound with the molecular formula C16H22O11C_{16}H_{22}O_{11} and a molecular weight of approximately 390.34 g/mol. This compound is characterized by its unique structure that includes multiple acetyl groups attached to the glucopyranose ring, enhancing its stability and solubility in organic solvents. The presence of stable isotopes of carbon (^13C) in its structure allows for advanced studies in metabolic pathways and molecular interactions through nuclear magnetic resonance spectroscopy.

Involving acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically follows these steps:

  • Formation of Acetate Esters: The hydroxyl groups on beta-D-glucopyranose react with acetic anhydride to form acetate esters.
  • Deprotection: Under acidic conditions or through hydrolysis, the acetyl groups can be removed to regenerate the original sugar.
  • Selective Acetylation: By controlling reaction conditions, selective acetylation can yield derivatives with specific functional properties.

These reactions are essential for synthesizing various glycosides and oligosaccharides used in research and industry.

1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose exhibits biological activities related to its structural features. It has been studied for its potential effects on:

  • Antimicrobial Properties: Some studies suggest that acetylated sugars may exhibit enhanced antimicrobial activity compared to their non-acetylated counterparts.
  • Glycosidase Inhibition: The compound may serve as a substrate or inhibitor for glycosidases, enzymes that cleave glycosidic bonds in carbohydrates.
  • Cellular Interactions: Its structure allows it to interact with various cellular receptors and proteins, potentially influencing cell signaling pathways.

The synthesis of 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose typically involves:

  • Acetylation Reaction:
    • Reagents: Acetic anhydride or acetyl chloride.
    • Catalyst/Base: Pyridine or triethylamine.
    • Conditions: The reaction is generally performed at room temperature or slightly elevated temperatures.
  • Purification:
    • After the reaction completion, the product is purified using techniques such as recrystallization or chromatography to remove unreacted materials and by-products.
  • Characterization:
    • The synthesized compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.

1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose has several applications in different fields:

  • Research: Used as a model compound in carbohydrate chemistry and biochemistry studies.
  • Pharmaceuticals: Potential precursor for synthesizing glycosides and other biologically active compounds.
  • Food Industry: Investigated for its role as a sweetener or flavoring agent due to its sugar-like properties.

Interaction studies involving 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose focus on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems using isotopic labeling (^13C).
  • Inhibition Studies: Evaluating its potential as an inhibitor for enzymes involved in carbohydrate metabolism.

Several compounds share structural similarities with 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
α-D-Glucose pentaacetateAcetylated form of α-D-glucoseDifferent anomeric configuration affects reactivity
β-D-Galactose pentaacetateAcetylated form of β-D-galactoseVariations in sugar type influence biological activity
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranoseSimilar but lacks one acetyl groupLower degree of substitution alters solubility
2-Propenoyl-β-D-glucoseContains a propenoyl group instead of acetylDifferent functional group introduces unique properties

This comparison highlights the uniqueness of 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose due to its complete acetylation and specific isotopic labeling which can be leveraged for detailed biochemical studies.

XLogP3

0.6

Hydrogen Bond Acceptor Count

11

Exact Mass

396.13634053 g/mol

Monoisotopic Mass

396.13634053 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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